An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3,5-difluorophenol
An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2,6-Dichloro-3,5-difluorophenol. The information is compiled from various chemical databases and scientific literature, offering a valuable resource for professionals in research and development.
Chemical and Physical Properties
2,6-Dichloro-3,5-difluorophenol is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂O. Its structure consists of a phenol ring substituted with two chlorine atoms and two fluorine atoms. These halogen substituents significantly influence the compound's physicochemical properties, including its acidity, reactivity, and solubility.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 2,6-Dichloro-3,5-difluorophenol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₂F₂O | [1][2] |
| Molecular Weight | 198.98 g/mol | [1][2] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point | 87 °C | [2] |
| Density | 1.655 g/cm³ | [2] |
| Refractive Index | 1.531 | [2] |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis
A known method for the synthesis of 2,6-Dichloro-3,5-difluorophenol involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.
Figure 1: Synthesis of 2,6-Dichloro-3,5-difluorophenol.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 2,6-Dichloro-3,5-difluorophenol
Principle: This protocol describes the synthesis of 2,6-Dichloro-3,5-difluorophenol via the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid.
Materials:
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3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid
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Dimethylformamide (DMF)
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Toluene
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Water
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Reaction flask
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Heating mantle with temperature control
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Stirrer
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Separatory funnel
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Distillation apparatus
Procedure:
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Combine 50 g of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid and 10 ml of dimethylformamide in a reaction flask.
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Heat the mixture with stirring.
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Maintain the temperature between 105-130 °C to facilitate the evolution of carbon dioxide.
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Continue the reaction at this temperature until the evolution of gas ceases, indicating the completion of the decarboxylation.
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After completion, add 200 ml of toluene to the reaction mixture, followed by 80 ml of water, and stir thoroughly.
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Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
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Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Purify the product by distillation to yield 2,6-Dichloro-3,5-difluorophenol. The expected boiling point of the product is 87-88 °C.[1]
Determination of pKa (Generalized Protocol)
Principle: The acidity (pKa) of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of the compound in solutions of varying pH. The Henderson-Hasselbalch equation is then used to calculate the pKa.
Materials:
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2,6-Dichloro-3,5-difluorophenol
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Buffer solutions of various known pH values (e.g., pH 2 to 12)
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UV-Vis spectrophotometer
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Quartz cuvettes
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Volumetric flasks and pipettes
Procedure:
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Prepare a stock solution of 2,6-Dichloro-3,5-difluorophenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions by diluting a known volume of the stock solution into buffer solutions of different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range to identify the absorbance maxima for the protonated (HA) and deprotonated (A⁻) forms of the phenol.
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At a fixed wavelength where the absorbance difference between the two forms is significant, measure the absorbance of each buffered solution.
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Use the following equation to calculate the ratio of the deprotonated to protonated form: [A⁻]/[HA] = (A - AHA) / (AA⁻ - A) where A is the absorbance of the sample at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form.
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Plot log([A⁻]/[HA]) against pH. The pKa is the pH at which log([A⁻]/[HA]) = 0.
Determination of Solubility (Generalized Gravimetric Method)
Principle: This method determines the solubility of a compound in a specific solvent by creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.
Materials:
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2,6-Dichloro-3,5-difluorophenol
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Selected organic solvent(s)
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Vials with screw caps
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Thermostatic shaker or water bath
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Syringe and syringe filter (e.g., 0.45 µm)
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Pre-weighed evaporation dish or vial
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Analytical balance
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Drying oven or vacuum desiccator
Procedure:
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Add an excess amount of 2,6-Dichloro-3,5-difluorophenol to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish.
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Evaporate the solvent in a drying oven at a temperature that will not cause decomposition of the solute.
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Dry the residue to a constant weight.
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The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.
Reactivity
The reactivity of 2,6-Dichloro-3,5-difluorophenol is governed by the interplay of the hydroxyl group and the electron-withdrawing halogen substituents on the aromatic ring.
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Acidity: The phenolic proton is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of four electron-withdrawing halogen atoms (two chlorine and two fluorine) is expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.
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Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the presence of four deactivating halogen substituents will likely make electrophilic substitution reactions on the aromatic ring challenging.
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Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring, due to the halogen substituents, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogens.
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Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.
Spectroscopic Data (Predicted)
While specific, high-resolution spectra for 2,6-Dichloro-3,5-difluorophenol are not widely published, predictions can be made based on its structure and data from similar compounds.
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¹H NMR: A single peak would be expected for the aromatic proton, likely appearing as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift of the phenolic proton will be variable and depend on the solvent and concentration.
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¹³C NMR: Six distinct signals are expected for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group. Carbon-fluorine coupling will be observed.
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¹⁹F NMR: Two distinct signals would be anticipated for the two non-equivalent fluorine atoms.
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and C-X (C-Cl and C-F) stretches in the fingerprint region.
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Mass Spectrometry: The molecular ion peak would be observed at m/z 198 (for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of CO, HCl, and HF.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like 2,6-Dichloro-3,5-difluorophenol.
Figure 2: General workflow for chemical characterization.
Safety Information
2,6-Dichloro-3,5-difluorophenol is classified as an irritant.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information.
